molecular formula C36H29N3O6 B12984491 Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine

Cat. No.: B12984491
M. Wt: 599.6 g/mol
InChI Key: WTBXFPFCUZKREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine is a derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine typically involves the protection of the amino and carboxyl groups of histidine. The process begins with the reaction of histidine with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the protected histidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine undergoes various chemical reactions, including:

    Substitution Reactions: The protective groups can be selectively removed under acidic or basic conditions to expose the amino and carboxyl groups.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the fluorenylmethoxycarbonyl (Fmoc) protective group.

    Basic Conditions: Piperidine is often used in the deprotection of the Fmoc group.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound.

Scientific Research Applications

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.

    Biology: Helps in the creation of peptide-based probes and inhibitors for studying biological processes.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine involves the protection of the amino and carboxyl groups of histidine, allowing for selective peptide bond formation. The protective groups prevent unwanted side reactions, ensuring the formation of the desired peptide sequence. The compound interacts with coupling reagents and other amino acids to form peptide bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Na,Nt-bis(tert-butoxycarbonyl)-D-lysine: Another amino acid derivative used in peptide synthesis.

    Na,Nt-bis(benzyloxycarbonyl)-L-arginine: Used for the protection of arginine residues in peptide synthesis.

Uniqueness

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine is unique due to its specific protective groups, which offer selective protection and deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection is crucial.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXFPFCUZKREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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